

# physical and chemical properties of Diacetone-D-glucose

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## Compound of Interest

Compound Name: **Diacetone-D-glucose**

Cat. No.: **B4791553**

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An In-depth Technical Guide to **Diacetone-D-glucose**

## Introduction

**Diacetone-D-glucose**, also known as 1,2:5,6-Di-O-isopropylidene- $\alpha$ -D-glucofuranose, is a key carbohydrate derivative widely utilized in organic synthesis and drug development.<sup>[1][2]</sup> It is a selectively protected form of D-glucose where the hydroxyl groups at the 1,2 and 5,6 positions are masked by isopropylidene ketals.<sup>[2][3]</sup> This protection strategy leaves the C-3 hydroxyl group available for a variety of chemical manipulations, making **Diacetone-D-glucose** an indispensable chiral building block for the synthesis of complex molecules, modified sugars, and nucleosides.<sup>[1][3][4]</sup> Its role as a versatile intermediate is pivotal in the creation of novel pharmaceuticals, including compounds for diabetology and potential anti-cancer or anti-HIV agents.<sup>[1][5]</sup>

## Physical Properties

**Diacetone-D-glucose** is a white to light yellow crystalline solid that is stable under normal temperatures and pressures.<sup>[6][7]</sup> It is slightly soluble in water, chloroform, and methanol.<sup>[8][9]</sup> Key physical and chemical properties are summarized in the table below.

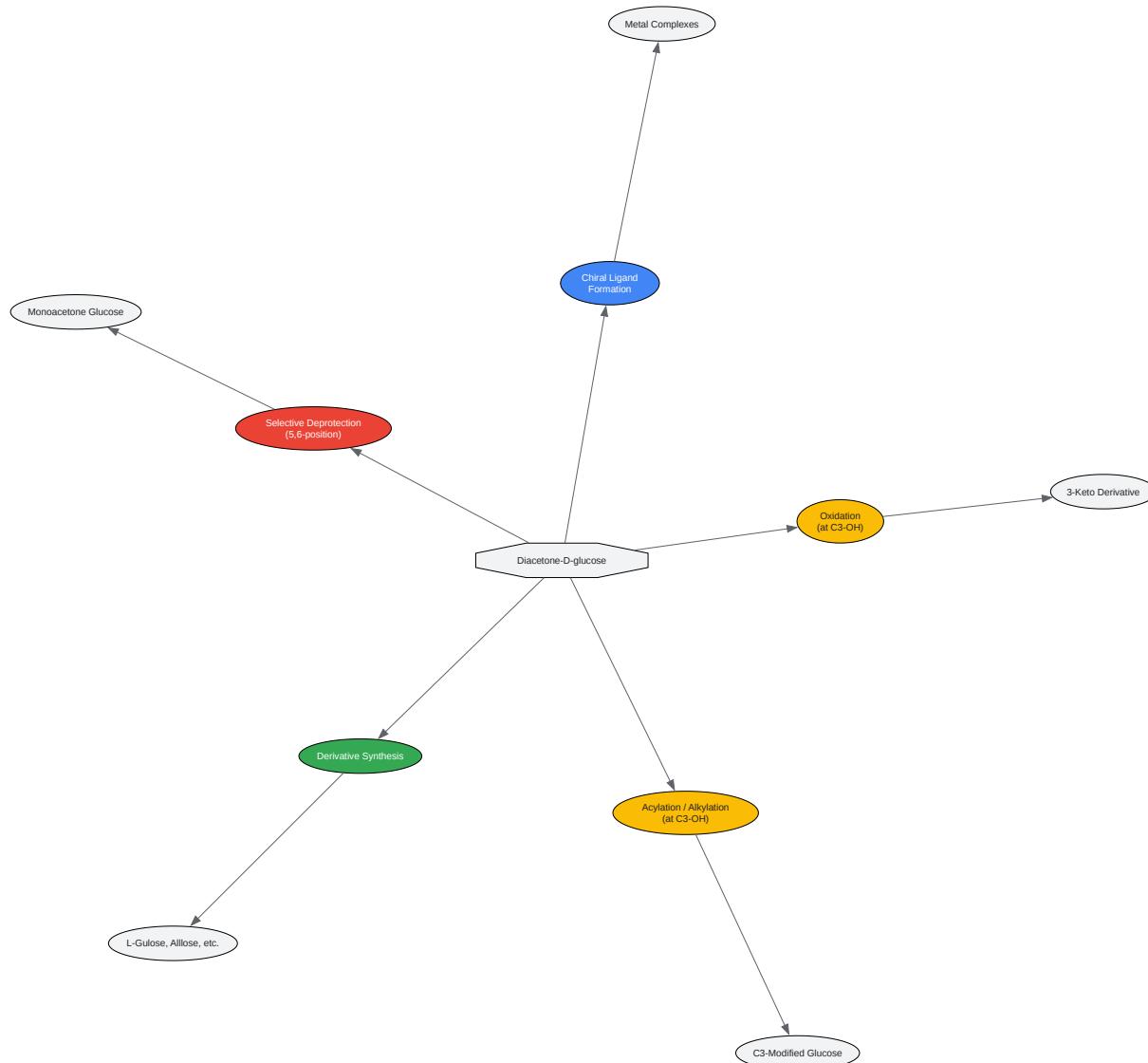
Property	Value	References
Molecular Formula	C <sub>12</sub> H <sub>20</sub> O <sub>6</sub>	[3][6][10]
Molecular Weight	260.28 g/mol	[3][6][10][11]
Appearance	White to light yellow crystalline powder	[6][7][10][12]
Melting Point	107-113 °C	[6][8][10][12]
Boiling Point	~362.8 °C at 760 mmHg	[10][13]
Density	~1.214 g/cm <sup>3</sup>	[10][13]
Solubility	Slightly soluble in water, chloroform, methanol. Soluble in 7 volumes of H <sub>2</sub> O at boiling point. 4.3% solubility in H <sub>2</sub> O at 17.5 °C.	[8][9][10][12]
Specific Rotation [α]	-17 to -19° (c=2, H <sub>2</sub> O)	[6]
pKa	13.15 ± 0.60 (Predicted)	[7][8][9]
Storage	Store in a cool, dry, and tightly closed container. For long-term storage, keep in a freezer under -15°C.	[3][6][8][9]

## Chemical Properties and Reactivity

The primary chemical utility of **Diacetone-D-glucose** stems from the free hydroxyl group at the C-3 position, which serves as a reactive site for various transformations.[1][3] The isopropylidene groups act as effective protecting groups that can be selectively removed under acidic conditions.

- Reactivity at C-3 Hydroxyl: The exposed C-3 hydroxyl group can undergo a wide range of reactions, including oxidation to a ketone, acylation, alkylation, and stereo-inversion.[3][14] This allows for precise modifications to the glucose backbone.

- Selective Deprotection: The 5,6-O-isopropylidene group is more labile to acid hydrolysis than the 1,2-O-isopropylidene group. This allows for its selective removal using dilute acids like aqueous acetic acid, yielding 1,2-O-isopropylidene- $\alpha$ -D-glucofuranose (monoacetone glucose).[15]
- Chiral Pool Synthesis: As a readily available, enantiomerically pure molecule derived from the natural chiral pool, **Diacetone-D-glucose** is a valuable starting material for the asymmetric synthesis of complex natural products and other biologically active compounds. [1][2][5]
- Intermediate for Derivatives: It is a precursor for synthesizing a variety of other sugars like L-gulose and allose, as well as fluorinated hexopyranose glycolysis inhibitors used in cancer research.[3][6][12]



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Core reactivity pathways of **Diacetone-D-glucose**.

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Diacetone-D-glucose**.

Spectroscopy Type	Key Features / Observations	References
<sup>1</sup> H NMR	Spectrum available for structural confirmation.	<a href="#">[16]</a>
<sup>13</sup> C NMR	Spectrum available for structural confirmation.	<a href="#">[10]</a> <a href="#">[17]</a>
Mass Spectrometry (MS)	Molecular ion peak confirms the molecular weight. Fragmentation patterns can be analyzed for structural elucidation.	<a href="#">[18]</a> <a href="#">[19]</a>
Infrared (IR)	The absence of a strong band at 1770-1780 cm <sup>-1</sup> indicates the absence of a ketone. The hydrated form shows distinct O-H stretching bands around 3400-3600 cm <sup>-1</sup> .	<a href="#">[14]</a> <a href="#">[20]</a>

## Experimental Protocols

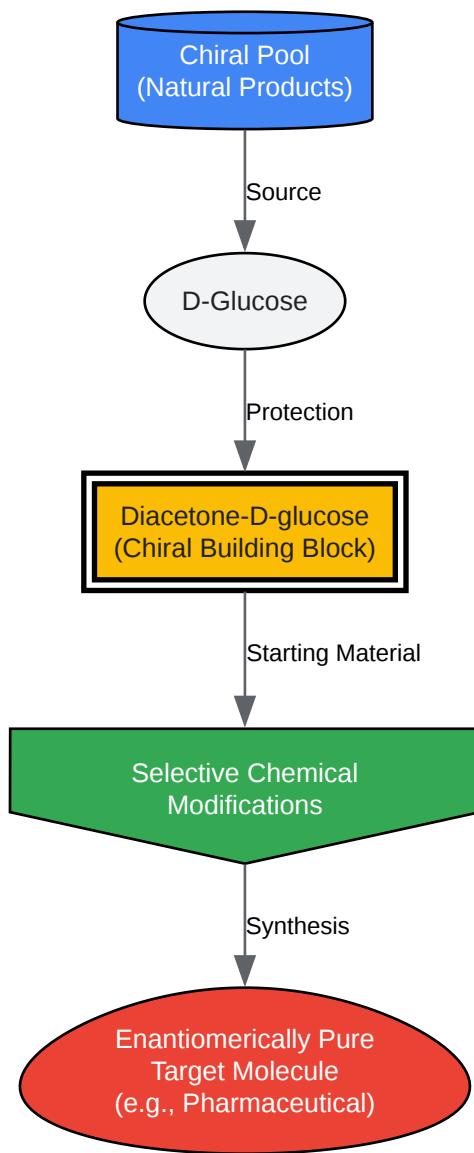
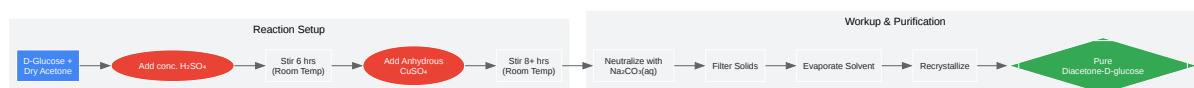
### Synthesis of 1,2:5,6-Di-O-isopropylidene- $\alpha$ -D-glucofuranose

This protocol is adapted from a standard laboratory procedure for the acetalization of D-glucose.[\[15\]](#)

Methodology:

- To a solution of D-glucose (5 g, 27.78 mmol) in dry acetone (250 mL) in a flask, add concentrated sulfuric acid (1.2 mL) while stirring vigorously at room temperature.

- Continue stirring the reaction mixture for 6 hours.
- Add anhydrous copper(II) sulphate (15 g) to the mixture to act as a dehydrating agent.
- Continue stirring for an additional 8 hours and then leave the mixture to stand overnight.
- Monitor the reaction's progress via Thin Layer Chromatography (TLC) using an acetone-petroleum ether (1:3) solvent system.
- Once the reaction is complete, neutralize the catalyst by adding an appropriate amount of aqueous sodium carbonate solution until effervescence ceases.
- Filter the mixture to remove the copper sulfate and any other solids.
- Evaporate the filtrate under reduced pressure to obtain a crude syrup.
- Recrystallize the crude product from a suitable solvent like cyclohexane to yield pure **Diacetone-D-glucose**.[\[21\]](#)



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